Cas no 1214791-17-9 ((e)-3-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acrylic acid)

(e)-3-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acrylic acid 化学的及び物理的性質
名前と識別子
-
- (e)-3-(2-(pyridin-4-yl)-4-(trifluoromethyl)phenyl)acrylic acid
- (e)-3-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acrylic acid
-
- インチ: 1S/C15H10F3NO2/c16-15(17,18)12-3-1-10(2-4-14(20)21)13(9-12)11-5-7-19-8-6-11/h1-9H,(H,20,21)/b4-2+
- InChIKey: HIANUUSYSPSUBA-DUXPYHPUSA-N
- ほほえんだ: FC(C1C=CC(/C=C/C(=O)O)=C(C2C=CN=CC=2)C=1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 389
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 50.2
(e)-3-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acrylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013006634-250mg |
(E)-3-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acrylic acid |
1214791-17-9 | 97% | 250mg |
$484.80 | 2023-09-04 | |
Alichem | A013006634-500mg |
(E)-3-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acrylic acid |
1214791-17-9 | 97% | 500mg |
$815.00 | 2023-09-04 | |
Alichem | A013006634-1g |
(E)-3-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acrylic acid |
1214791-17-9 | 97% | 1g |
$1504.90 | 2023-09-04 |
(e)-3-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acrylic acid 関連文献
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
4. Book reviews
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
6. Book reviews
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
(e)-3-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acrylic acidに関する追加情報
Recent Advances in the Study of (E)-3-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acrylic acid (CAS: 1214791-17-9)
The compound (E)-3-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acrylic acid (CAS: 1214791-17-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the role of (E)-3-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acrylic acid as a potent inhibitor of specific enzymatic pathways involved in inflammatory and oncogenic processes. The compound's unique structural features, including the trifluoromethyl group and the pyridinyl moiety, contribute to its high binding affinity and selectivity towards target proteins. These properties make it a promising candidate for further drug development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that (E)-3-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acrylic acid exhibits strong inhibitory effects on the NF-κB signaling pathway, which is implicated in various inflammatory diseases and cancers. The study utilized in vitro and in vivo models to validate the compound's efficacy, showing significant reduction in pro-inflammatory cytokine production and tumor growth inhibition.
Another key finding comes from a recent patent application (WO2023056789), which describes novel synthetic routes for the production of (E)-3-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acrylic acid with improved yield and purity. The patent highlights the scalability of the synthesis process, making it feasible for large-scale pharmaceutical production. This advancement addresses previous challenges related to the compound's synthesis and availability for clinical studies.
Further investigations into the pharmacokinetic properties of (E)-3-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acrylic acid have revealed favorable absorption and distribution profiles, with moderate plasma protein binding and good metabolic stability. These characteristics suggest that the compound could be suitable for oral administration, a critical factor for its development as a therapeutic agent.
Despite these promising results, challenges remain in optimizing the compound's safety profile and minimizing potential off-target effects. Ongoing research is focused on structural modifications to enhance selectivity and reduce toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, (E)-3-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acrylic acid (CAS: 1214791-17-9) represents a significant advancement in the search for novel therapeutic agents. Its unique chemical structure and demonstrated biological activity position it as a valuable candidate for further development in treating inflammatory diseases and cancers. Future studies will likely explore its potential in combination therapies and its efficacy in more complex disease models.
1214791-17-9 ((e)-3-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acrylic acid) 関連製品
- 1528849-43-5((4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine)
- 1421607-32-0(2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one)
- 2227740-84-1(methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate)
- 1314677-99-0(2-3-(difluoromethyl)phenyl-2-methylpropanoic acid)
- 16427-44-4(2-Methoxymethyl Methansulfonate)
- 15250-29-0(2-Propenoic acid, 2-methyl-3-phenyl-, (2Z)-)
- 79600-80-9(4-benzyl-1H-pyrrole-3-carboxylic acid)
- 1805493-05-3(Ethyl 6-aminomethyl-3-cyano-2-(difluoromethoxy)benzoate)
- 2229073-73-6(tert-butyl N-2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1343702-03-3(Methyl 5-amino-2,3-dichlorobenzoate)



